molecular formula C13H14N2O2 B12607307 1-(3-Phenylprop-2-en-1-yl)piperazine-2,3-dione CAS No. 918428-82-7

1-(3-Phenylprop-2-en-1-yl)piperazine-2,3-dione

Cat. No.: B12607307
CAS No.: 918428-82-7
M. Wt: 230.26 g/mol
InChI Key: VOYSTOYGRWNBKP-UHFFFAOYSA-N
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Description

1-(3-Phenylprop-2-en-1-yl)piperazine-2,3-dione is an organic compound with the molecular formula C13H18N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The phenylprop-2-en-1-yl group attached to the piperazine ring adds to its structural complexity and potential reactivity.

Preparation Methods

The synthesis of 1-(3-Phenylprop-2-en-1-yl)piperazine-2,3-dione typically involves the reaction of piperazine with cinnamaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production process efficiently .

Chemical Reactions Analysis

1-(3-Phenylprop-2-en-1-yl)piperazine-2,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Phenylprop-2-en-1-yl)piperazine-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Phenylprop-2-en-1-yl)piperazine-2,3-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

1-(3-Phenylprop-2-en-1-yl)piperazine-2,3-dione can be compared with other similar compounds, such as:

    1-(3-Phenylprop-2-en-1-yl)piperazine: Lacks the dione functionality, leading to different reactivity and biological activity.

    1-(3-Phenylprop-2-en-1-yl)piperidine: Contains a piperidine ring instead of a piperazine ring, resulting in different chemical and biological properties.

    2-Methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl butan-1-one:

Biological Activity

1-(3-Phenylprop-2-en-1-yl)piperazine-2,3-dione is a synthetic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure

The compound features a piperazine ring substituted at the 2 and 3 positions with carbonyl groups, contributing to its biological activity. The phenylprop-2-en-1-yl moiety enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound.

The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research indicates that it may activate caspase pathways, leading to programmed cell death.

Case Studies

A study evaluated the compound's efficacy against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The results showed significant cytotoxicity with IC50 values of 2.09 µM for MCF-7 and 2.08 µM for HepG2, demonstrating its potential as an anticancer agent .

Cell LineIC50 Value (µM)
MCF-72.09
HepG22.08

Antibacterial Activity

The antibacterial properties of this compound have also been explored.

Synthesis and Testing

A series of derivatives were synthesized to evaluate their antibacterial activity against common pathogens. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus and Escherichia coli .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Anti-inflammatory Effects

In addition to its anticancer and antibacterial properties, the compound exhibits anti-inflammatory effects.

Research Findings

In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was confirmed through assays measuring cytokine levels in treated cell cultures .

Properties

CAS No.

918428-82-7

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

1-(3-phenylprop-2-enyl)piperazine-2,3-dione

InChI

InChI=1S/C13H14N2O2/c16-12-13(17)15(10-8-14-12)9-4-7-11-5-2-1-3-6-11/h1-7H,8-10H2,(H,14,16)

InChI Key

VOYSTOYGRWNBKP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C(=O)N1)CC=CC2=CC=CC=C2

Origin of Product

United States

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